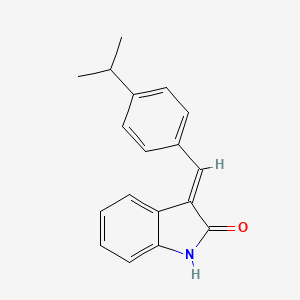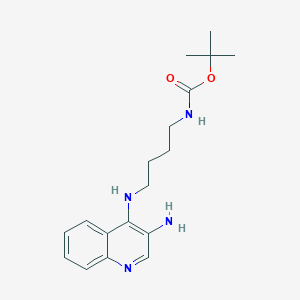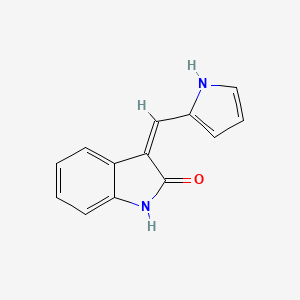
(Z)-3-((1H-pyrrol-2-yl)methylene)indolin-2-one
Übersicht
Beschreibung
(Z)-3-((1H-pyrrol-2-yl)methylene)indolin-2-one, also known as indirubin, is a naturally occurring compound that has been found to have various biological activities. It is a derivative of indigo and has been used in traditional Chinese medicine for centuries. In recent years, indirubin has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and Conformation Studies
- The compound has been studied for its crystal structure and conformation. One study explored the synthesis and crystal structure of dipyrrinones with oxindole components, such as (3Z)-[(4,5-dimethylpyrrol-2-yl)-methylidenyl]-indolin-2-one, providing insights into the molecular mechanics and intramolecular hydrogen bonding of these compounds (Boiadjiev & Lightner, 2003).
2. Synthesis Techniques and Properties
- Researchers have also focused on the synthesis and properties of benzodipyrrinone analogs, including indolin-2-one derivatives. These studies reveal preferred configurations and the potential for forming hydrogen-bonded structures in certain environments (Boiadjiev & Lightner, 2003).
3. Antitumor Activities
- A novel indolin-2-ketone compound, Z24, which includes the (Z)-3-((1H-pyrrol-2-yl)methylene)indolin-2-one structure, has been investigated for its antitumor and antiangiogenesis activities. It has shown efficacy against multiple tumor types, suggesting its potential as a therapeutic agent in cancer treatment (Wang et al., 2004).
4. Catalytic Applications
- The compound has been explored in the context of catalysis. For instance, zirconium nitrate, a water-tolerant Lewis acid catalyst, has been used for synthesizing indolin-2-one derivatives, indicating its utility in facilitating certain chemical reactions (Hasaninejad et al., 2012).
5. Photophysical Properties
- The photophysical properties of the compound have been a subject of research. Studies have examined the impact of intramolecular hydrogen bonding on the photochromic properties of related compounds, which can have implications in materials science and photonics (Ikegami & Arai, 2005).
6. Synthesis of Functionalized Derivatives
- There's significant research into the synthesis of diversely functionalized derivatives of indolin-2-ones, which is critical for developing compounds with specific properties for various applications (Kawasaki et al., 2005).
Eigenschaften
IUPAC Name |
(3Z)-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-11(8-9-4-3-7-14-9)10-5-1-2-6-12(10)15-13/h1-8,14H,(H,15,16)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZFNTZQMWJIAI-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CN3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=CN3)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((1H-pyrrol-2-yl)methylene)indolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl((2-[ethyl(methyl)amino]ethyl))amine](/img/structure/B3251550.png)
![4-[Bromo(1-Boc-piperidin-4-ylidene)methyl]benzoic Acid](/img/structure/B3251553.png)

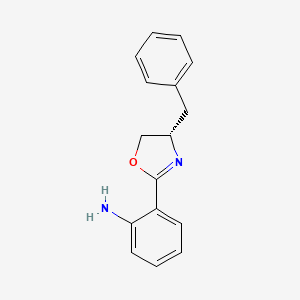
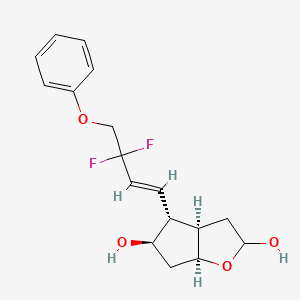
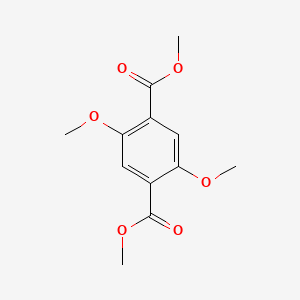
![N-[9-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3251588.png)
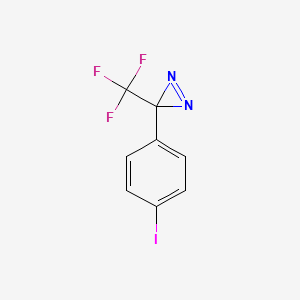


![3-Furan-2-yl-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B3251614.png)
